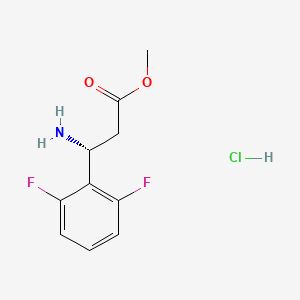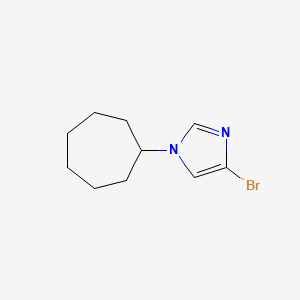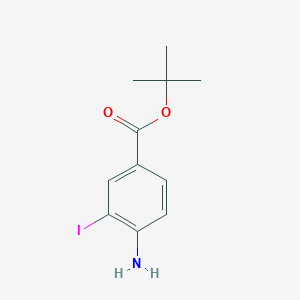![molecular formula C35H28Br2N2O2 B13646658 (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two indeno[1,2-d]oxazole moieties linked through a central propane-2,2-diyl bridge, which is further substituted with 4-bromophenyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indeno[1,2-d]oxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Bromophenyl Groups: This step involves the bromination of the phenyl rings using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Central Propane-2,2-diyl Bridge: This can be accomplished through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation, to link the two indeno[1,2-d]oxazole units.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1-(1-methylethenyl)-
Uniqueness
The uniqueness of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific stereochemistry and the presence of both indeno[1,2-d]oxazole and 4-bromophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C35H28Br2N2O2 |
|---|---|
Poids moléculaire |
668.4 g/mol |
Nom IUPAC |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-bromophenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C35H28Br2N2O2/c36-25-13-9-21(10-14-25)19-35(20-22-11-15-26(37)16-12-22,33-38-31-27-7-3-1-5-23(27)17-29(31)40-33)34-39-32-28-8-4-2-6-24(28)18-30(32)41-34/h1-16,29-32H,17-20H2/t29-,30-,31+,32+/m1/s1 |
Clé InChI |
HFFGXLBBLOGYOW-ZRTHHSRSSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 |
SMILES canonique |
C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=NC7C(O6)CC8=CC=CC=C78 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)









![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)
